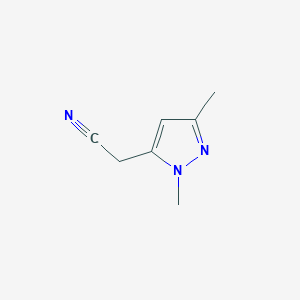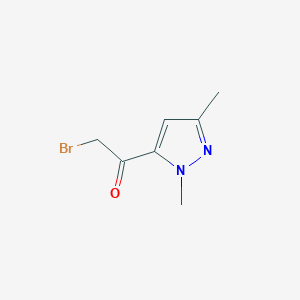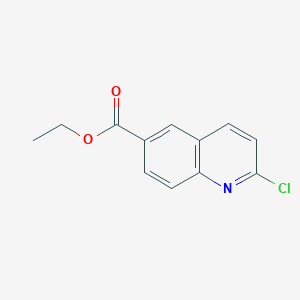
Ethyl 2-chloroquinoline-6-carboxylate
Übersicht
Beschreibung
Ethyl 2-chloroquinoline-6-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.66 g/mol. It is used for research and development purposes .
Synthesis Analysis
The synthesis of Ethyl 2-chloroquinoline-6-carboxylate involves several steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 in good yields . Another method involves the use of PEG-supported sulfonic acid to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-chloroquinoline-6-carboxylate can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .
Chemical Reactions Analysis
Quinoline, the core structure of Ethyl 2-chloroquinoline-6-carboxylate, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
Antioxidants play a critical role in protecting against oxidative stress, and Ethyl 2-chloroquinoline-6-carboxylate may be explored in this context. The ABTS/PP decolorization assay is a prominent method for evaluating the antioxidant capacity of compounds, including potential applications for Ethyl 2-chloroquinoline-6-carboxylate. This method involves the reaction of antioxidants with the ABTS radical cation, providing a measure of antioxidant effectiveness. Some antioxidants can form coupling adducts with ABTS, which may include derivatives of Ethyl 2-chloroquinoline-6-carboxylate, depending on their structural and chemical properties (Ilyasov et al., 2020).
Potential in Drug Development
Chloroquine and its derivatives have been extensively studied for their pharmacological properties, particularly their antimalarial effects. Ethyl 2-chloroquinoline-6-carboxylate, sharing a structural motif with chloroquine, might be explored for similar or novel therapeutic applications. Research on chloroquine-containing compounds highlights the potential for repurposing and developing new drugs based on the quinoline scaffold, suggesting a pathway for investigating Ethyl 2-chloroquinoline-6-carboxylate in drug development (Njaria et al., 2015).
Analytical Methods in Antioxidant Activity
Understanding the antioxidant activity of compounds like Ethyl 2-chloroquinoline-6-carboxylate involves sophisticated analytical techniques. A review of analytical methods used to determine antioxidant activity outlines various assays that could be applicable, including the FRAP and DPPH assays. These methods, based on electron transfer mechanisms, could provide insights into the antioxidant potential of Ethyl 2-chloroquinoline-6-carboxylate and its derivatives (Munteanu & Apetrei, 2021).
Safety And Hazards
Zukünftige Richtungen
The future directions for Ethyl 2-chloroquinoline-6-carboxylate could involve further exploration of its therapeutic potential. Quinoline derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, Ethyl 2-chloroquinoline-6-carboxylate could be a potential candidate for future drug discovery and development efforts.
Eigenschaften
IUPAC Name |
ethyl 2-chloroquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEPURZVGHLAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591183 | |
| Record name | Ethyl 2-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloroquinoline-6-carboxylate | |
CAS RN |
29969-56-0 | |
| Record name | Ethyl 2-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


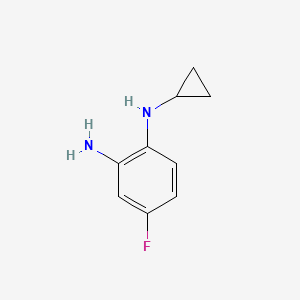
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)
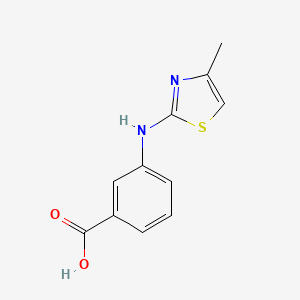
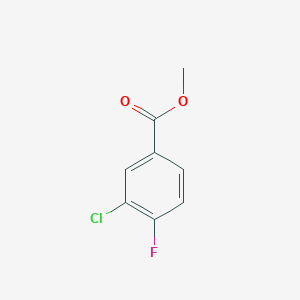
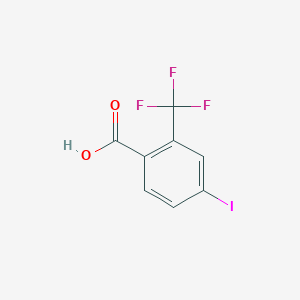
![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)
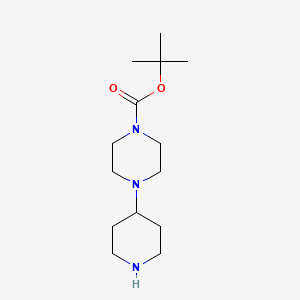
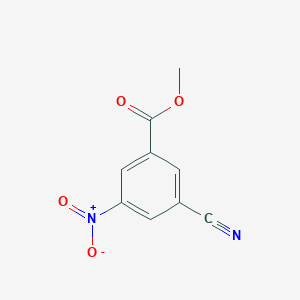
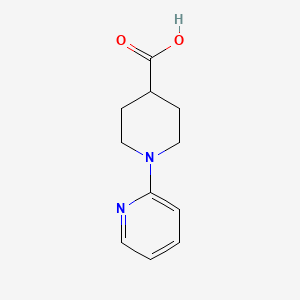
![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)

